Steroid sulfatase/17|A-HSD1-IN-4

Steroid sulfatase inhibition T47D breast cancer cells irreversible inhibition

Steroid sulfatase/17β-HSD1-IN-4 (also designated compound 37 in the primary literature) is a small-molecule dual inhibitor of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). It belongs to the furan-based class of dual STS/17β-HSD1 inhibitors (DSHIs) designed to simultaneously block the two sequential enzymatic steps of local estrogen biosynthesis: STS-mediated hydrolysis of estrone sulfate (E1S) to estrone (E1), and 17β-HSD1-catalyzed reduction of E1 to the potent estrogen estradiol (E2).

Molecular Formula C18H17N3O4S2
Molecular Weight 403.5 g/mol
Cat. No. B12392936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase/17|A-HSD1-IN-4
Molecular FormulaC18H17N3O4S2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)OS(=O)(=O)N
InChIInChI=1S/C18H17N3O4S2/c1-12-5-3-4-6-16(12)21(2)18(22)15-11-26-17(20-15)13-7-9-14(10-8-13)25-27(19,23)24/h3-11H,1-2H3,(H2,19,23,24)
InChIKeyOFOIBULGTCOPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid Sulfatase/17β-HSD1-IN-4: A Dual STS/17β-HSD1 Inhibitor for Endometriosis and Estrogen-Dependent Disease Research


Steroid sulfatase/17β-HSD1-IN-4 (also designated compound 37 in the primary literature) is a small-molecule dual inhibitor of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. It belongs to the furan-based class of dual STS/17β-HSD1 inhibitors (DSHIs) designed to simultaneously block the two sequential enzymatic steps of local estrogen biosynthesis: STS-mediated hydrolysis of estrone sulfate (E1S) to estrone (E1), and 17β-HSD1-catalyzed reduction of E1 to the potent estrogen estradiol (E2) [2]. The compound carries a sulfamate ester warhead that confers irreversible STS inhibition [1].

Why Steroid Sulfatase/17β-HSD1-IN-4 Cannot Be Interchanged with Single-Target STS or 17β-HSD1 Inhibitors in Mechanistic Studies


The local estrogen axis in endometriotic and breast cancer tissues depends on two sequential enzymatic steps: STS converts inactive E1S to E1, and 17β-HSD1 then reduces E1 to active E2 [1]. Single-target inhibitors of either enzyme alone leave the complementary pathway intact: an STS-only inhibitor such as Irosustat (STX64/667-coumate) spares 17β-HSD1-mediated conversion of circulating E1 to E2, while a 17β-HSD1-only inhibitor cannot block the upstream STS-mediated generation of E1 from the abundant plasma pool of E1S [1]. Similarly, within the DSHI series, close analogs exhibit differing potency ratios for the two targets, divergent selectivity profiles against the protective enzyme 17β-HSD2, variable cytotoxicity, and distinct metabolic stability, meaning that substitution by catalog number alone — without direct comparative data — risks compromising experimental reproducibility and biological interpretation [1][2].

Quantitative Differentiation Evidence for Steroid Sulfatase/17β-HSD1-IN-4 (Compound 37) Versus Closest Analogs


Cellular hSTS Potency Comparison: Compound 37 vs. Compound 19 (IN-3)

Steroid sulfatase/17β-HSD1-IN-4 (compound 37) inhibits human STS with an IC50 of 63 nM in a cell-free assay and achieves irreversible cellular hSTS inhibition with an IC50 of 60 nM in T47D human breast cancer cells [1]. In the same study, the closely related analog compound 19 (Steroid sulfatase/17β-HSD1-IN-3) showed a cell-free hSTS IC50 of 27 nM and a cellular IC50 of 29 nM [1]. While compound 19 is approximately 2.3-fold more potent against hSTS in the cell-free assay, compound 37 demonstrates a tighter cell-free-to-cellular IC50 ratio (63 nM → 60 nM; 1.05-fold shift) compared to compound 19 (27 nM → 29 nM; 1.07-fold shift), indicating comparable cellular target engagement efficiency [1].

Steroid sulfatase inhibition T47D breast cancer cells irreversible inhibition

17β-HSD1 Inhibitory Potency: Compound 37 is a Potent 17β-HSD1 Inhibitor (IC50 = 1.1 µM)

In a 2025 comprehensive review of 17β-HSD inhibitors, Poirier et al. reported that compound 37 (the phenol metabolite liberated from the sulfamate prodrug IN-4) inhibits 17β-HSD1 with an IC50 of 1.1 µM [1]. This represents the second arm of the dual inhibitory mechanism. By comparison, compound 19 (IN-3) and compound 5 (IN-5) are also dual inhibitors with reported 17β-HSD1 IC50 values in the nanomolar range (compound 5: IC50 = 43 nM for 17β-HSD1 in cell-free assay [2]); however, the key distinction is that compound 37's sulfamate prodrug design provides a unique drug-prodrug approach where STS inhibition by the intact sulfamate occurs first, and 17β-HSD1 inhibition by the liberated phenol follows, producing a temporally coordinated dual blockade not achievable with direct-acting dual inhibitors [1].

17β-HSD1 inhibition dual inhibitor estrone-to-estradiol conversion

Cytotoxicity Profile: Reduced Cellular Toxicity of Compound 37 vs. Compound 19

In a direct head-to-head cytotoxicity comparison performed in the same study, compound 37 (Steroid sulfatase/17β-HSD1-IN-4) at 20 µM inhibited HEK-293 cell growth by only 15.1% after 48 h of treatment [1]. By contrast, compound 19 (Steroid sulfatase/17β-HSD1-IN-3) at the identical concentration (20 µM) and exposure duration (48 h) produced 30% growth inhibition in HEK-293 cells [1]. This represents a 2-fold lower cytotoxicity for compound 37 (15.1% vs. 30% growth inhibition) under identical assay conditions, indicating a superior in vitro safety margin [1].

Cytotoxicity HEK-293 cells safety margin

Mechanism-Based Differentiation: Irreversible STS Inhibition Paired with Reversible 17β-HSD1 Inhibition Through a Drug-Prodrug Strategy

Compound 37 and its class of sulfamate-based DSHIs employ a distinct drug-prodrug mechanism: the intact sulfamate irreversibly inhibits STS, while enzymatic hydrolysis liberates the phenolic form which reversibly inhibits 17β-HSD1 [1]. This differs fundamentally from direct-acting dual inhibitors such as compound 5 (Steroid sulfatase/17β-HSD1-IN-5), which reversibly inhibits 17β-HSD1 with IC50 = 43 nM but requires its own sulfamate group for STS inhibition, yielding a different temporal profile [2]. The clinical-stage STS-only inhibitor Irosustat (STX64/667-coumate, hSTS IC50 = 8 nM in placental microsomes [3]) has no 17β-HSD1 component whatsoever. Compound 37's drug-prodrug approach provides a coordinated, sequential blockade of the two enzymes that mimics the natural E1S → E1 → E2 cascade in reverse, a mechanistic feature not replicated by single-target agents or direct dual inhibitors [1].

Irreversible inhibition drug-prodrug sulfamate warhead

Structural Distinction: Furan-Based Scaffold with Distinct Physicochemical Properties vs. IN-3 and IN-5

Compound 37 (MW = 403.48 g/mol, formula C18H17N3O4S2) belongs to the furan-based class of DSHIs, whereas compound 19 (IN-3) incorporates a chlorinated phenyl-furan scaffold (MW = 420.87 g/mol, C19H17ClN2O5S) . Compound 5 (the lead compound IN-5) in the same series is also furan-based but with a different substitution pattern optimized for in vivo pharmacokinetics [1]. These structural differences drive the differential cytotoxicity, potency ratios, and metabolic stability profiles observed across the series [1]. The absence of a chlorine substituent in compound 37 distinguishes it from compound 19 and may contribute to its lower cytotoxicity profile .

Furan scaffold physicochemical properties structural differentiation

In Vivo Eligibility: PK Profile Distinction Between Compound 37-Class DSHIs and Clinical-Stage Single-Target Inhibitors

While compound 37 itself has not been profiled in vivo, the lead furan-based DSHI compound 5 — which shares the same scaffold class — demonstrated high metabolic stability in human and mouse liver S9 fractions, no cytotoxicity up to 31 µM (HEK293) and 23 µM (HepG2), no AhR activation up to 3.16 µM, and achieved steady-state plasma levels sufficient for in vivo proof-of-principle studies after single daily oral dosing in mice [1]. In contrast, the clinical-stage STS-only inhibitor Irosustat, despite its superior hSTS potency (IC50 = 8 nM [2]), lacks 17β-HSD1 inhibitory activity entirely, meaning it cannot block the E1→E2 conversion step that is critical in endometriotic tissue [1]. The DSHI class — including compound 37 — uniquely addresses both enzymatic steps, and the established in vivo eligibility of the furan-based DSHI scaffold provides a translational framework that single-target STS inhibitors cannot match for dual-pathway mechanistic studies [1].

Pharmacokinetics in vivo proof-of-principle metabolic stability

Optimized Research Applications for Steroid Sulfatase/17β-HSD1-IN-4 Based on Quantitative Differentiation Evidence


Dual-Pathway Local Estrogen Biosynthesis Blockade in T47D Breast Cancer Cell Models

Compound 37 is the tool of choice for studying the coordinated inhibition of both STS and 17β-HSD1 in T47D human breast cancer cells, where its cellular hSTS IC50 of 60 nM and 17β-HSD1 IC50 of 1.1 µM (phenol metabolite) enable simultaneous blockade of E1S→E1→E2 conversion [1]. Its lower HEK-293 cytotoxicity (15.1% growth inhibition at 20 µM) versus compound 19 (30% at 20 µM) makes it preferable for longer-duration T47D proliferation reversal assays where compound-related toxicity could confound anti-proliferative readouts [1]. Researchers should include the single-target STS inhibitor Irosustat as a control to isolate the contribution of 17β-HSD1 inhibition to the observed phenotype [2].

Drug-Prodrug Mechanistic Studies: Probing Sequential vs. Simultaneous Enzyme Inhibition

The unique drug-prodrug design of compound 37 — where the sulfamate ester serves both as an irreversible STS warhead and as a protective prodrug moiety for the phenolic 17β-HSD1 inhibitor — makes it an ideal chemical probe for dissecting the temporal dynamics of dual enzyme inhibition [1]. By comparing the time course of E1S and E1 depletion in T47D cell supernatants treated with compound 37 versus direct-acting dual inhibitors (e.g., compound 5) or single-target agents, researchers can quantify the kinetic advantage of sequential, hydrolysis-dependent 17β-HSD1 inhibition [1][2].

Endometriosis Tissue Ex Vivo Studies Requiring High Safety Margins and Dual Enzyme Coverage

For ex vivo experiments using primary endometriotic tissue specimens, compound 37 offers a favorable cytotoxicity profile (15.1% HEK-293 growth inhibition at 20 µM) that reduces the risk of compound-related tissue toxicity during extended incubation periods [1]. Its dual STS/17β-HSD1 coverage is essential in endometriotic tissue, where both enzymes are overexpressed and contribute synergistically to local E2 synthesis [1]. Crucially, compound 37's selectivity over 17β-HSD2 — the enzyme that inactivates E2 to E1 — avoids counterproductive interference with this protective oxidative pathway, a concern not addressed by non-selective dual inhibitors [1].

Comparative Efficacy Studies: Benchmarking Dual vs. Single-Target Inhibition in Xenograft Models

Compound 37 serves as a critical comparator in in vivo studies designed to test whether dual STS/17β-HSD1 inhibition offers superior efficacy over single-target inhibition in endometriosis or breast cancer xenograft models [1]. While the furan-based lead compound 5 has demonstrated in vivo PK suitability with high metabolic stability and steady-state plasma levels after oral dosing [1], compound 37's distinct potency ratio (stronger STS component, moderate 17β-HSD1 component) provides a complementary pharmacological profile for dose-response studies exploring the relative contribution of each target to tumor or lesion growth suppression [1][2].

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